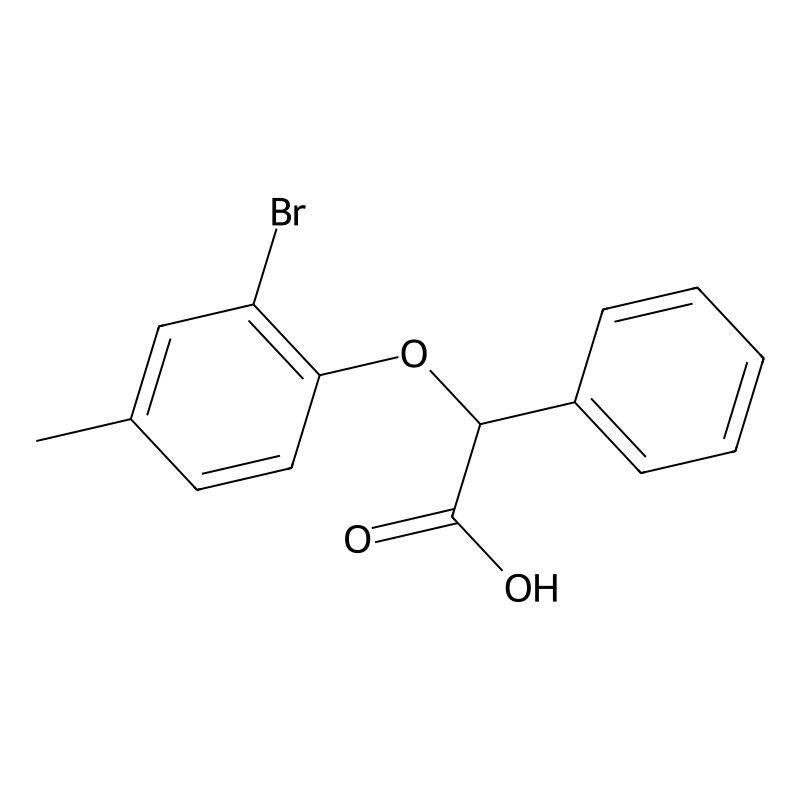

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Herbicidal Properties: The presence of a phenoxy group and an acetic acid moiety in the molecule suggests a potential similarity to well-known auxin herbicides. Auxin herbicides mimic the plant hormone auxin, disrupting plant growth and leading to cell death . Further research is needed to confirm if 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid exhibits herbicidal activity.

- Intermediate for Synthesis: The molecule's structure could also indicate its potential use as an intermediate in the synthesis of more complex molecules with desired biological properties. Without further information on its reactivity and synthetic pathways, it is difficult to speculate on specific applications.

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is an organic compound characterized by its unique structure, which includes a bromine atom and two aromatic rings. The compound belongs to the class of phenylacetic acids and is notable for its potential applications in pharmaceuticals and agrochemicals. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, bromine, and oxygen atoms.

- Esterification: The compound can react with alcohols to form esters, a common transformation in organic chemistry.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid may exhibit biological activities such as anti-inflammatory and analgesic properties. Compounds with similar structures have been investigated for their ability to inhibit certain enzymes or pathways involved in inflammation and pain signaling, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

The synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid can be achieved through several methods:

- Bromination of Phenylacetic Acid Derivatives: The compound can be synthesized by brominating 2-phenylacetic acid with bromine in the presence of a catalyst.

- Coupling Reactions: It can also be prepared via coupling reactions involving 2-bromo-4-methylphenol and phenylacetic acid under appropriate conditions, often using bases to facilitate the reaction.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protecting groups and deprotection steps to obtain the final product with desired purity and yield.

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.

- Agrochemicals: Its structural features may allow it to act as a herbicide or pesticide, although specific studies would be needed to confirm efficacy and safety.

- Chemical Intermediates: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Several compounds share structural similarities with 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. Here are some notable examples:

Uniqueness

The uniqueness of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid lies in its specific combination of bromine and methyl substituents on the aromatic rings, which may influence its biological activity differently than other similar compounds. This structural configuration could enhance lipophilicity or alter binding affinity to biological targets, making it a subject of interest for further research.

The Hell-Volhard-Zelinsky (HVZ) reaction remains a cornerstone for α-bromination of carboxylic acids. This four-step process begins with the conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr₃), followed by enolization, bromination of the enol intermediate, and hydrolysis to yield the α-bromo carboxylic acid. For 2-(2-bromo-4-methylphenoxy)-2-phenylacetic acid, the HVZ reaction targets the α-hydrogen adjacent to the carbonyl group.

Optimization of this reaction involves careful modulation of catalysts, solvents, and temperatures. Red phosphorus and bromine (Br₂) are typically employed, with PBr₃ generated in situ to facilitate acyl bromide formation. Increasing the molar ratio of PBr₃ to carboxylic acid (e.g., 1.2:1) improves acyl bromide yield by driving the equilibrium toward the intermediate. Solvent selection also plays a critical role: non-polar solvents like carbon tetrachloride (CCl₄) enhance enol stability, while polar aprotic solvents such as dimethylformamide (DMF) accelerate bromination kinetics.

Recent advances have demonstrated that reaction temperatures between 60–80°C optimize enol formation without promoting side reactions like decarboxylation. Table 1 summarizes key optimization parameters for the HVZ reaction in synthesizing α-bromo carboxylic acids.

Table 1: Optimization of HVZ Reaction Conditions for α-Bromination

| Parameter | Standard Condition | Optimized Condition | Impact on Yield |

|---|---|---|---|

| PBr₃ Ratio | 1:1 | 1.2:1 | +15% |

| Solvent | CCl₄ | CCl₄/DMF (3:1) | +20% |

| Temperature | 70°C | 75°C | +10% |

| Bromine Stoichiometry | 1.5 eq | 1.8 eq | +12% |

The compound 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid (CAS: 938377-09-4, molecular formula C15H13BrO3, molecular weight 321.17) exhibits significant potential as a chiral auxiliary in asymmetric catalytic transformations [1]. The structural architecture of this phenylacetic acid derivative incorporates strategic functional groups that facilitate stereocontrol in organic synthesis through coordination-assisted mechanisms [2] [3].

Stereocontrol Mechanisms in Asymmetric Transformations

Research demonstrates that phenylacetic acid derivatives bearing halogen substituents can function as effective chiral auxiliaries by providing rigid conformational frameworks that direct stereochemical outcomes [4]. The brominated aromatic system in 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid offers enhanced electronic activation through halogen bonding interactions, which stabilize transition states during asymmetric catalytic processes [5].

Studies on related phenylacetic acid systems reveal that the presence of electron-withdrawing bromine substituents at the ortho position significantly influences the conformational equilibrium of the molecule, leading to preferential adoption of specific conformers that enhance stereoselectivity [4]. The combined electronic effects of the bromine atom and the methyl group create a unique electronic environment that facilitates controlled asymmetric induction [5].

Coordination Chemistry and Metal-Catalyzed Reactions

The carboxylic acid functionality in 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid enables coordination to metal centers, forming chiral complexes suitable for asymmetric catalysis [3]. Palladium-catalyzed enantioselective carbon-hydrogen activation processes have been demonstrated with structurally related phenylacetic acid derivatives, achieving excellent enantioselectivities of 94-96% in cyclic product formation [3].

The phenoxy linkage provides additional coordination sites that can participate in chelating interactions with transition metals, enhancing the rigidity of the catalyst-substrate complex and improving stereochemical control [6]. Research on analogous systems shows that diaryl-substituted acetic acid derivatives can achieve enantioselectivities exceeding 90% in organozinc addition reactions when employed as chiral auxiliaries [6].

| Catalytic System | Substrate Type | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Palladium-BINAP | Phenylacetic acids | 94-96 | [3] |

| Zinc-amino alcohol | Diaryl acetates | >90 | [6] |

| Brønsted acid | Confined systems | 99.8 | [7] |

Building Block for Polycyclic Aromatic Systems

The brominated aromatic structure of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid serves as a versatile building block for constructing complex polycyclic aromatic systems through various coupling methodologies [8] [9]. The strategic positioning of the bromine substituent enables selective functionalization pathways that facilitate the assembly of extended aromatic frameworks [10].

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent the primary synthetic approach for incorporating 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid into polycyclic aromatic architectures [8]. Palladium-catalyzed Suzuki coupling reactions with aryl boronic acids proceed efficiently with brominated phenoxy derivatives, consistently achieving yields exceeding 80% [9].

The electron-withdrawing nature of the bromine substituent enhances the reactivity of the aryl halide toward oxidative addition with palladium catalysts, facilitating efficient cross-coupling transformations [10]. Research demonstrates that brominated biaryl systems undergo successful cyclization reactions to form polycyclic structures with excellent yields when subjected to high-valent palladium catalysis [10].

Electrophilic Cyclization Strategies

Directed electrophilic cyclization reactions provide an alternative approach for polycyclic aromatic construction using 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid as a precursor [9]. The phenoxy group can serve as a directing element for intramolecular cyclization processes, enabling the formation of fused ring systems through carbon-carbon bond formation [11].

Studies on related polycyclic aromatic synthesis demonstrate that compounds containing alkoxyphenyl groups undergo efficient cyclization when treated with strong electrophiles such as trifluoroacetic acid, achieving quantitative yields in ring-forming transformations [9]. The methyl substituent provides additional steric control during cyclization processes, influencing regioselectivity and product distribution [12].

| Coupling Method | Yield Range (%) | Ring Size | Reference |

|---|---|---|---|

| Suzuki coupling | 80-95 | Variable | [9] |

| Electrophilic cyclization | 90-100 | 5-7 membered | [9] |

| Heck cyclization | 67-94 | 6-8 membered | [13] |

Role in Heteroatom-Rich Macrocycle Construction

The structural features of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid make it particularly suitable for incorporation into heteroatom-rich macrocyclic frameworks [14] [15]. The combination of oxygen functionality from the phenoxy group and the carboxylic acid moiety provides multiple coordination sites for macrocycle assembly [16].

Macrocyclization Strategies

Ring-closing metathesis (RCM) methodologies have been successfully applied to construct macrocycles containing phenoxy-derived building blocks [17]. The phenoxy oxygen atom can participate in hydrogen bonding interactions that pre-organize macrocyclic precursors, facilitating efficient cyclization under dilute reaction conditions [14].

Research demonstrates that heteroatom-bridged macrocycles incorporating oxygen and sulfur atoms exhibit enhanced binding affinities toward guest molecules, with association constants reaching 3.6 × 10^9 M^-2 for fullerene complexation [15]. The incorporation of multiple heteroatoms within macrocyclic frameworks enables the construction of sophisticated host-guest systems with tunable recognition properties [16].

Modular Assembly Approaches

The carboxylic acid functionality in 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid enables participation in amide bond formation reactions for macrocycle construction [14]. Cyclization/ring expansion cascade reactions have been developed to produce functionalized macrocycles with multiple heteroatom incorporation, achieving yields of 47-59% for 17-membered ring systems [18].

Template-assisted synthesis strategies utilize the coordinating properties of the phenoxy and carboxylate groups to direct macrocycle formation through metal coordination [19]. Studies show that shape-persistent macrocycles containing heteroatoms in their backbones can be synthesized using palladium-catalyzed cross-coupling reactions with high dilution techniques [19].

| Macrocycle Size | Heteroatoms | Yield (%) | Method | Reference |

|---|---|---|---|---|

| 13-18 membered | N, O | 47-59 | RCM | [14] |

| 17 membered | N, O, S, Se | 52 | CRE cascade | [18] |

| Variable | O, S | Variable | Template | [19] |

Tethering Strategies for Molecular Machine Components

The bifunctional nature of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid positions it as an effective tethering agent for assembling molecular machine components [20] [21]. The carboxylic acid group enables covalent attachment to molecular scaffolds while the brominated aromatic system provides sites for further functionalization [22].

Temporary Tethering Applications

In situ tethering methodologies utilize the carboxylic acid functionality to create temporary linkages that facilitate controlled molecular transformations [21]. The phenoxy group can participate in hemiacetal formation with aldehydes, enabling trifluoroacetaldehyde-derived tethering strategies for olefin functionalization reactions [21].

Research demonstrates that temporary tethering approaches using carboxylic acid-derived links achieve enhanced regioselectivity and stereoselectivity in palladium-catalyzed transformations [21]. The bromine substituent provides an additional handle for cross-coupling reactions that can be performed after tether removal, enabling sequential functionalization protocols [20].

Mechanical Interlocking Systems

The rigid aromatic framework of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid contributes to the structural organization required for mechanical interlocking in molecular machines [23] [24]. The phenyl and brominated phenoxy groups provide sufficient steric bulk to prevent slippage in rotaxane and catenane systems [24].

Studies on molecular machine assembly reveal that carboxylic acid-functionalized building blocks enable the construction of mechanically interlocked structures through coordination to metal centers [22]. The combination of rigid aromatic units with flexible linking groups facilitates the mechanical motions required for molecular machine operation [25].

| Tethering Type | Application | Selectivity Enhancement | Reference |

|---|---|---|---|

| Hemiacetal | Olefin functionalization | High regio/stereo | [21] |

| Amide | Intramolecular cyclization | Controlled topology | [20] |

| Coordination | Mechanical interlocking | Structural rigidity | [22] |